Cas no 22816-01-9 (5-phenyl-1,3,4-oxadiazole-2-carbaldehyde)

5-phenyl-1,3,4-oxadiazole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxadiazole-2-carboxaldehyde,5-phenyl-
- 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde
- AB57538
- AC1L7Y37
- NSC254984
- NSC-254984
- 22816-01-9
- 1,3,4-Oxadiazole-2-carboxaldehyde, 5-phenyl-
- DTXSID10312449
- N11763
- EN300-8085638
- 5-phenyl-1, 3, 4-oxadiazole-2-carbaldehyde
- SCHEMBL10969002
- AKOS006240028
-
- MDL: MFCD10696515
- インチ: InChI=1S/C9H6N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-6H
- InChIKey: AVIIWDALERTCOC-UHFFFAOYSA-N
- SMILES: O=CC1=NN=C(C2C=CC=CC=2)O1
計算された属性
- 精确分子量: 174.04298
- 同位素质量: 174.043
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 56Ų
じっけんとくせい
- 密度みつど: 1.284
- Boiling Point: 330.5°C at 760 mmHg
- フラッシュポイント: 153.7°C
- Refractive Index: 1.594
- PSA: 55.99
- LogP: 1.54910
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8085638-1g |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 1g |
$1086.0 | 2023-09-02 | ||
Enamine | EN300-8085638-5.0g |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 95% | 5.0g |
$3147.0 | 2024-05-21 | |
1PlusChem | 1P027TLF-250mg |
5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 95% | 250mg |
$441.00 | 2024-05-24 | |
Enamine | EN300-8085638-0.5g |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 95% | 0.5g |
$1043.0 | 2024-05-21 | |
Enamine | EN300-8085638-2.5g |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 95% | 2.5g |
$2127.0 | 2024-05-21 | |
Enamine | EN300-8085638-5g |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 5g |
$3147.0 | 2023-09-02 | ||
Enamine | EN300-8085638-10g |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 10g |
$4667.0 | 2023-09-02 | ||
Alichem | A019122912-50mg |
5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 97% | 50mg |
$708.50 | 2023-09-02 | |
Enamine | EN300-8085638-0.25g |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 95% | 0.25g |
$999.0 | 2024-05-21 | |
1PlusChem | 1P027TLF-100mg |
5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde |
22816-01-9 | 95% | 100mg |
$295.00 | 2024-05-24 |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
5-phenyl-1,3,4-oxadiazole-2-carbaldehydeに関する追加情報
1,3,4-Oxadiazole-2-carboxaldehyde,5-phenyl- (CAS No. 22816-01-9): Properties, Applications, and Market Insights
1,3,4-Oxadiazole-2-carboxaldehyde,5-phenyl- (CAS No. 22816-01-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This oxadiazole derivative features a unique molecular structure combining a five-membered oxadiazole ring with a phenyl substituent and an aldehyde functional group, making it a versatile building block in organic synthesis.
The compound's molecular formula C9H6N2O2 and molecular weight of 174.16 g/mol position it as an important intermediate in medicinal chemistry. Recent studies highlight its potential as a pharmacophore in drug discovery, particularly in developing antimicrobial agents and anti-inflammatory compounds. The 5-phenyl-1,3,4-oxadiazole core structure has shown remarkable biological activity in various screening assays.
In material science, 1,3,4-Oxadiazole-2-carboxaldehyde derivatives have demonstrated interesting electronic properties, making them candidates for organic semiconductors and light-emitting materials. The aldehyde group serves as a reactive site for further functionalization, enabling the creation of diverse molecular architectures. Researchers are particularly interested in its potential applications in OLED technology and molecular sensors.
The synthesis of 5-phenyl-1,3,4-oxadiazole-2-carboxaldehyde typically involves cyclization reactions of appropriate precursors. Recent advancements in green chemistry approaches have focused on developing more sustainable synthetic routes with higher yields and reduced environmental impact. These developments align with current industry trends toward eco-friendly chemical production.
Market analysis indicates growing demand for specialty oxadiazole compounds in the pharmaceutical sector, with projected CAGR of 6.2% from 2023 to 2030. The compound's versatility in drug design makes it valuable for addressing current challenges in antibiotic resistance and chronic disease treatment. Several patent applications have emerged in recent years featuring derivatives of this molecule.
Quality control of 1,3,4-Oxadiazole-2-carboxaldehyde,5-phenyl- requires precise analytical methods. HPLC and GC-MS are commonly employed to ensure purity, while NMR spectroscopy confirms structural integrity. The compound typically appears as a white to pale yellow crystalline powder with characteristic solubility properties that influence its formulation in various applications.
Recent studies published in journals like European Journal of Medicinal Chemistry and Bioorganic Chemistry have explored novel oxadiazole-based therapeutics derived from this scaffold. The research highlights its potential in targeting specific enzymes and receptors involved in disease pathways. This aligns with current interests in precision medicine and targeted drug delivery systems.
From a regulatory perspective, 1,3,4-Oxadiazole-2-carboxaldehyde,5-phenyl- requires proper handling according to standard laboratory safety protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment is recommended during handling. The compound's stability profile makes it suitable for long-term storage under controlled conditions.
Future research directions for this compound include exploration of its catalytic applications and potential in supramolecular chemistry. The unique electronic properties of the oxadiazole ring system continue to inspire innovations in multiple scientific domains. Computational chemistry approaches are being increasingly employed to predict and optimize the properties of new derivatives.
For researchers and industry professionals seeking high-purity 1,3,4-Oxadiazole-2-carboxaldehyde,5-phenyl-, several specialty chemical suppliers offer this compound with varying specifications. The global supply chain has shown resilience in maintaining availability despite recent challenges in raw material sourcing, reflecting the compound's importance in advanced research applications.
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